Caffeine, a methylxanthine alkaloid, is a naturally occurring stimulant found in various plants, including coffee beans, tea leaves, and kola nuts []. This makes it a widely consumed psychoactive substance globally []. It is often found in beverages like coffee, tea, and soft drinks [] and even some foods like chocolate []. Caffeine plays a significant role in scientific research, particularly in studying its effects on the central nervous system, cardiovascular system, and cellular processes [].
Caffeine primarily exerts its stimulating effects by antagonizing adenosine receptors, particularly the A1 and A2A subtypes [, ]. Adenosine, a neurotransmitter, typically promotes sleep and suppresses arousal. By blocking adenosine receptors, caffeine prevents adenosine from binding and exerting its inhibitory effects, leading to increased neuronal activity and alertness []. This antagonism results in various physiological effects, including increased alertness, enhanced cognitive function, and improved physical performance [, ].
Caffeine appears as a white crystalline powder with a bitter taste []. Chemically, it is known as 1,3,7-trimethylxanthine [], with a molecular formula of C8H10N4O2 []. Caffeine is moderately soluble in water, with solubility increasing at higher temperatures []. This property is crucial for its extraction and incorporation into various beverages and formulations.
While generally safe in moderate doses, high caffeine consumption can lead to adverse effects such as anxiety, insomnia, and cardiovascular problems [, ]. These effects vary based on individual sensitivity, metabolism, and consumption habits [].
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